molecular formula C16H17N3S B1419184 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine CAS No. 1157641-59-2

2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine

Cat. No. B1419184
M. Wt: 283.4 g/mol
InChI Key: IPSQZYTWEPNARY-UHFFFAOYSA-N
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Description

“2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine” is a chemical compound with the molecular formula C16H17N3S . It is a derivative of benzimidazole .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a novel series of benzimidazole derivatives wherein a 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core with a methylsulfanyl phenyl group attached. The molecular weight is 283.39 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.25±0.1 g/cm3 and a predicted boiling point of 547.4±35.0 °C . Other physical and chemical properties such as melting point and flash point are not available in the literature.

Scientific Research Applications

Synthesis and Structural Features

Research into N,N-disubstituted 2-aminothiazoles, closely related to the target compound, has delved into their preparation methods, revealing insights into structural features through spectroscopy and crystallography. These studies emphasize the significance of mesomeric interactions between functional groups in these compounds, contributing to their stability and potential reactivity (Gillon et al., 1983).

Antimicrobial and Cytotoxic Activities

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and evaluated for their antimicrobial and cytotoxic properties. Some of these compounds exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Noolvi et al., 2014).

Novel Functionalized Derivatives

Research into novel functionalized hydantoin derivatives, which are structurally related to the target compound, has been conducted to explore their synthetic routes and potential applications. These studies focus on the versatility of the thiazole ring and its derivatization, which could be relevant to the synthesis and application of 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine (Kamila et al., 2011).

Anticancer and Antitubercular Agents

Derivatives of 1,3,4-thiadiazole, structurally similar to the target compound, have been synthesized and screened for antitumor and antitubercular activities. This research underscores the potential of such compounds in medicinal chemistry, particularly in the development of new anticancer and antitubercular agents (Sekhar et al., 2019).

properties

IUPAC Name

2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-11-18-15-8-5-13(9-16(15)19-11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQZYTWEPNARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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